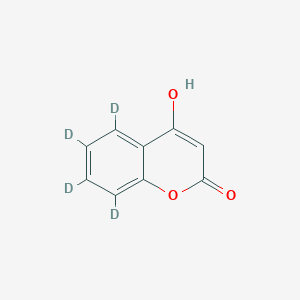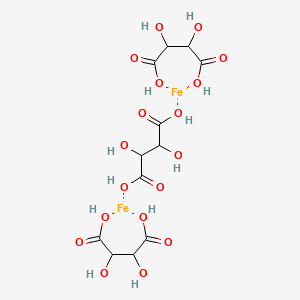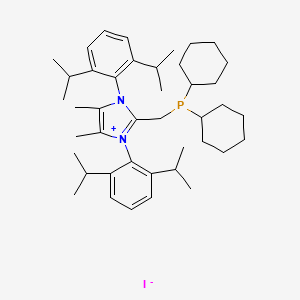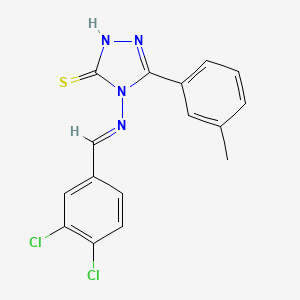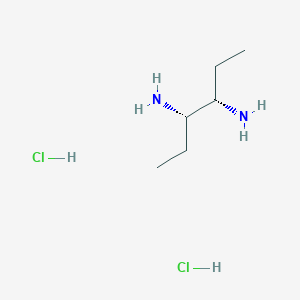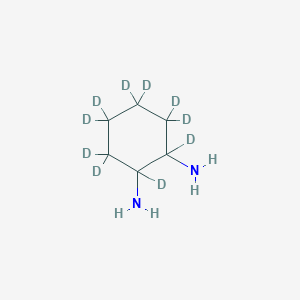
Fluorescent red 731 reactive
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescent red 731 reactive is a novel fluorescent label designed for the near-infrared region. It is particularly useful in applications where sample autofluorescence is a concern or where deep tissue penetration is required. This compound exhibits strong fluorescence with a molar absorbance of 225,000 l·mol⁻¹·cm⁻¹ in ethanol, an absorption maximum at 736 nm, and an emission maximum at 759 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of fluorescent red 731 reactive involves the synthesis of its NHS-ester form. The process typically includes dissolving 1 mg of the label in 50 µl of absolute, amine-free dimethylformamide (DMF) to prepare a stock solution. The desired protein is then dissolved in bicarbonate buffer (pH 9.0, 50 mM), and the label stock solution is added dropwise under stirring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the NHS-ester form, followed by purification and quality control to ensure the compound’s reactivity and fluorescence properties are maintained .
Chemical Reactions Analysis
Types of Reactions: Fluorescent red 731 reactive primarily undergoes substitution reactions, particularly with amine groups in proteins and other biomolecules. The NHS-ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: NHS-ester form of this compound, dimethylformamide (DMF), bicarbonate buffer (pH 9.0, 50 mM).
Conditions: Room temperature, typically for one hour.
Major Products: The major product formed from these reactions is the protein or biomolecule conjugated with this compound, which exhibits strong fluorescence properties .
Scientific Research Applications
Fluorescent red 731 reactive has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting specific chemical reactions and interactions.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and tracking within cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications
Mechanism of Action
The mechanism of action of fluorescent red 731 reactive involves its ability to form stable amide bonds with primary amines in proteins and other biomolecules. This reaction is facilitated by the NHS-ester group, which is highly reactive towards amines. Once conjugated, the compound exhibits strong fluorescence, allowing for easy detection and imaging .
Comparison with Similar Compounds
Fluorescein isothiocyanate (FITC): A widely used fluorescent dye with absorption and emission maxima in the visible range.
Rhodamine B: Another common fluorescent dye with strong fluorescence properties.
Uniqueness: this compound is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced autofluorescence compared to other dyes like fluorescein isothiocyanate and rhodamine B .
Properties
Molecular Formula |
C42H50N3NaO11S2 |
|---|---|
Molecular Weight |
860.0 g/mol |
IUPAC Name |
sodium;(2Z)-2-[(2E,4E)-5-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)penta-2,4-dienylidene]-3-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C42H51N3O11S2.Na/c1-7-43(8-2)30-17-19-32-29(26-37(41(3,4)5)55-35(32)27-30)14-10-9-11-15-36-42(6,23-12-16-40(48)56-45-38(46)21-22-39(45)47)33-28-31(58(52,53)54)18-20-34(33)44(36)24-13-25-57(49,50)51;/h9-11,14-15,17-20,26-28H,7-8,12-13,16,21-25H2,1-6H3,(H-,49,50,51,52,53,54);/q;+1/p-1 |
InChI Key |
IIZDVYZSEGBVAF-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)CC.[Na+] |
Canonical SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)

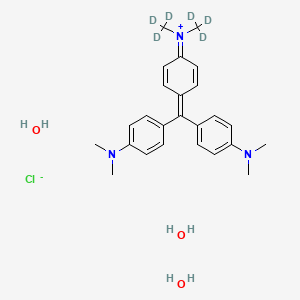
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
